![molecular formula C10H17N3S B2572792 5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 1267786-31-1](/img/structure/B2572792.png)
5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
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Overview
Description
The compound “5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic and have diverse biological activities. The compound also contains a 2-methylpiperidine group, which is a type of secondary amine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The 2-methylpiperidine group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The 2-methylpiperidine group would add additional complexity to the structure .Chemical Reactions Analysis
As an organic compound containing nitrogen, sulfur, and carbon, “5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine” could participate in a variety of chemical reactions. These might include nucleophilic substitutions, eliminations, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence of the thiazole ring and the 2-methylpiperidine group .Scientific Research Applications
Spectroscopic Characterization and Structural Analysis
Spectroscopic characterization and crystallographic elucidation of related thiazole compounds reveal their molecular structure and properties. For example, a study on "5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine" used spectroscopic methods and DFT calculations to investigate the molecular structure, revealing insights into its spectroscopic features and tautomeric forms (Al-Harthy et al., 2019).
Synthesis and Biological Activity
Research on synthesizing thiazole derivatives and evaluating their biological activities is common. For instance, the synthesis of thiazole clubbed pyrazole derivatives has shown promising anti-infective and cytotoxic activities (Bansal et al., 2020). Another study on Schiff bases derived from 1,3,4-thiadiazole compounds has explored their antiproliferative and antimicrobial properties (Gür et al., 2020).
Molecular and Electronic Structure Analysis
Experimental and theoretical investigations of related compounds' molecular and electronic structures provide valuable insights into their characteristics. A study on "5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine" highlighted the use of NMR, IR, X-ray diffraction, and DFT methods for characterization, showcasing the importance of such analyses in understanding compound properties (Özdemir et al., 2009).
Synthesis and X-ray Studies
Syntheses and structural analyses of thiazole derivatives, including X-ray and DFT studies, are crucial for understanding their potential applications. Research on compounds such as "5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine" and related derivatives demonstrate the process of characterizing new compounds through synthetic and analytical techniques (Dani et al., 2013).
Mechanism of Action
properties
IUPAC Name |
5-[(2-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-8-4-2-3-5-13(8)7-9-6-12-10(11)14-9/h6,8H,2-5,7H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHSWUAZIVCTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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